molecular formula C29H24ClN7O B11671293 6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11671293
M. Wt: 522.0 g/mol
InChI Key: DZHYMEJILOCEHN-ZCTHSVRISA-N
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Description

6-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Functional Group Addition: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Hydrazine Addition: The hydrazine moiety is added via a condensation reaction with the aldehyde or ketone precursors.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and phenyl groups.

    Reduction: Reduction reactions can target the triazine core and the hydrazine moiety.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology

    Drug Development: The compound’s structure allows for interactions with biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Medicine

    Diagnostics: Can be used in imaging techniques to detect specific biomolecules.

Industry

    Coatings: Used in the development of advanced coatings with enhanced durability and resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triazine core and attached functional groups allow for binding to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The unique combination of functional groups in 6-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H24ClN7O

Molecular Weight

522.0 g/mol

IUPAC Name

2-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C29H24ClN7O/c30-26-14-8-7-9-22(26)20-38-25-17-15-21(16-18-25)19-31-37-29-35-27(32-23-10-3-1-4-11-23)34-28(36-29)33-24-12-5-2-6-13-24/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+

InChI Key

DZHYMEJILOCEHN-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5

Origin of Product

United States

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